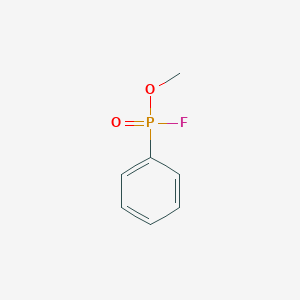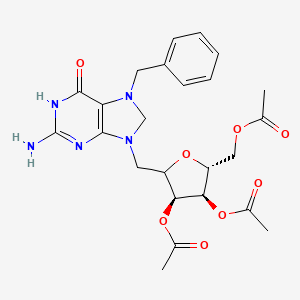
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydrofuran ring with multiple functional groups, including acetoxymethyl and amino groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetoxymethyl group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the purine derivative: This step requires the coupling of the purine derivative with the tetrahydrofuran ring, which can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the purine ring.
Reduction: Reduction reactions can target the carbonyl groups in the acetoxymethyl moieties.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for labeling and tracking within biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its purine derivative is of interest due to its structural similarity to nucleotides, which are essential for various biological processes.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetoxymethyl and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S)-2-(Hydroxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4S)-2-(Methoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
Uniqueness
The presence of the acetoxymethyl group in (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate distinguishes it from similar compounds. This functional group imparts unique reactivity and binding properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H29N5O8 |
|---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-3,4-diacetyloxy-5-[(2-amino-7-benzyl-6-oxo-1,8-dihydropurin-9-yl)methyl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H29N5O8/c1-13(30)34-11-18-21(36-15(3)32)20(35-14(2)31)17(37-18)10-29-12-28(9-16-7-5-4-6-8-16)19-22(29)26-24(25)27-23(19)33/h4-8,17-18,20-21H,9-12H2,1-3H3,(H3,25,26,27,33)/t17?,18-,20+,21-/m1/s1 |
Clave InChI |
RAZFDWPSWBQQGG-VCCAVGLWSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


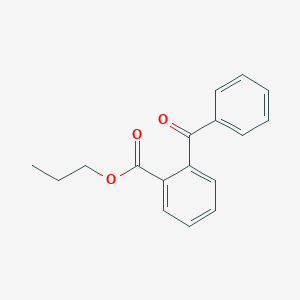
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
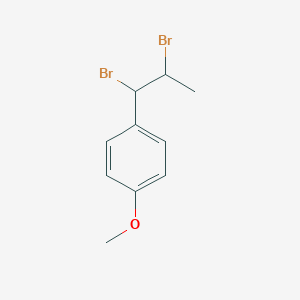
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
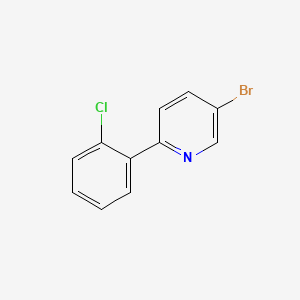
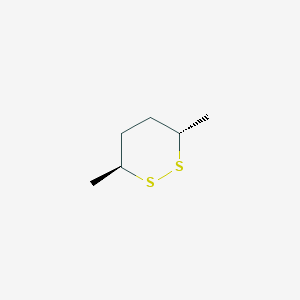
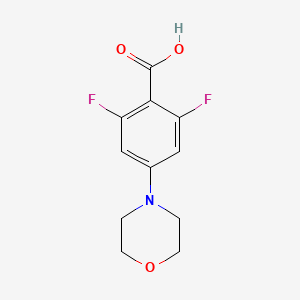
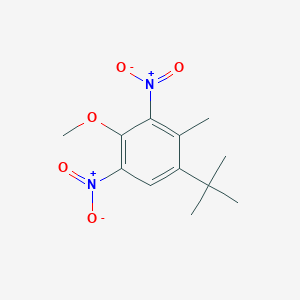
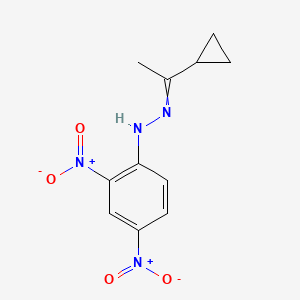
![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)
